8RL82T4CQT

Description

Conceptual Framework for Chemical Compound Investigation

The investigation of novel or complex chemical compounds like 8RL82T4CQT (Austalide D) follows a systematic framework designed to accurately identify, characterize, and understand their properties. A crucial first step involves assigning and utilizing unique identifiers, such as the UNII (this compound), CAS Registry Number (81543-04-6), and PubChem Compound Identifier (CID 13942818), which ensure precise identification and facilitate efficient data retrieval from global chemical databases. mycocentral.eunih.govnih.gov

The core of chemical compound investigation relies heavily on a suite of analytical techniques. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1H and 13C NMR, and two-dimensional techniques like COSY, HMBC, and NOESY), are indispensable for elucidating the connectivity of atoms and determining the relative stereochemistry within a molecule. nih.govhmdb.ca Mass spectrometry (MS), particularly high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) and liquid chromatography-mass spectrometry (LC-MS), provides critical information regarding molecular formula and fragmentation patterns, aiding in structural confirmation. mycocentral.euhmdb.ca Ultraviolet-Visible (UV-Vis) spectroscopy can indicate the presence of chromophores, while Infrared (IR) spectroscopy reveals characteristic functional groups. Beyond experimental techniques, computational chemistry plays a vital role in predicting molecular properties, exploring conformational landscapes, and understanding reaction mechanisms, thereby complementing experimental observations.

Theoretical Principles Guiding the Study of this compound's Reactivity and Structure

The study of this compound (Austalide D) is guided by several theoretical principles, particularly given its complex meroterpenoid nature and hexacyclic orthoester skeleton. mycocentral.eunih.gov

Spectroscopic Principles: The interpretation of spectroscopic data for Austalide D is rooted in fundamental principles. For instance, the chemical shifts and coupling patterns observed in 1H and 13C NMR spectra are directly related to the electronic environment and connectivity of the atoms, allowing for the assignment of individual carbon and hydrogen atoms within the intricate framework. Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), reveal through-bond correlations, while NOESY (Nuclear Overhauser Effect Spectroscopy) provides through-space correlations, which are crucial for determining the relative configuration and conformation of the multiple chiral centers present in Austalide D. nih.govhmdb.ca Mass spectrometry principles, such as ionization and fragmentation pathways, are applied to deduce the molecular weight and infer structural subunits from characteristic ion fragments. mycocentral.euhmdb.ca

Stereochemistry and Conformational Analysis: Austalide D possesses a defined absolute and relative stereochemistry, indicated by its systematic name and confirmed through techniques like NOESY correlations. mycocentral.euhmdb.ca The presence of multiple fused rings in its hexacyclic structure dictates specific conformational preferences. Theoretical calculations, such as molecular mechanics and quantum mechanics, can be employed to explore the energetically favored conformations and understand the dynamic behavior of the molecule, which can influence its reactivity.

Biosynthetic Pathways: The fact that Austalide D is a natural product isolated from Aspergillus ustus provides a theoretical framework for understanding its potential reactivity and structural features. mycocentral.eunih.gov Meroterpenoids are known to arise from a mixed biosynthetic origin, combining polyketide and terpenoid pathways. The proposed biosynthetic routes for austalides involve initial cyclization and subsequent oxidative modifications of a farnesyl-phthalide intermediate. nih.govyoutube.com Understanding these biosynthetic principles can inform hypotheses about potential chemical transformations, stability, and the presence of specific functional groups that might be prone to certain reactions. For example, the formation of the orthoester functionality in austalides involves unique enzymatic steps, highlighting the complexity of their biosynthesis. wikipedia.org

Significance and Research Gaps in the Field Relevant to this compound

The study of this compound (Austalide D) holds significant importance within natural product chemistry and synthetic organic chemistry, while also highlighting several persistent research gaps.

Significance: Natural products, particularly complex meroterpenoids isolated from fungi like Aspergillus species, are invaluable sources of novel chemical scaffolds. youtube.com Austalide D, with its unique hexacyclic architecture and multiple oxygen functionalities, represents a challenging yet fascinating target for chemical synthesis and structural elucidation. The complexity of its structure provides an opportunity to develop new synthetic methodologies and strategies for constructing highly fused polycyclic systems. Furthermore, understanding the biosynthesis of such intricate molecules offers insights into enzymatic mechanisms and metabolic pathways in fungi. nih.govyoutube.comwikipedia.org

Research Gaps: Despite advances in analytical techniques and synthetic methodologies, several research gaps remain in the field relevant to Austalide D:

Complete Biosynthetic Elucidation: While aspects of the austalide biosynthetic pathway have been proposed, the full enzymatic machinery and detailed mechanisms for all steps, especially for the formation of the orthoester and the precise stereochemical control, are not yet fully elucidated. nih.govwikipedia.org

Efficient and Stereoselective Total Synthesis: The structural complexity of Austalide D makes its total synthesis a formidable challenge. Developing efficient, convergent, and stereoselective synthetic routes remains a significant goal, as it would provide access to the compound for further study and potentially enable the synthesis of analogs. youtube.com

Structure-Property Relationships: A comprehensive understanding of how specific structural features of Austalide D influence its physical and chemical properties, including its stability and reactivity under various conditions, requires further detailed investigation. This knowledge is crucial for predicting its behavior and designing future chemical modifications.

Detailed Research Findings: Chemical and Physical Properties of Austalide D

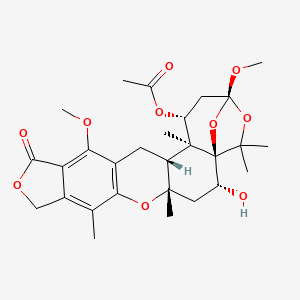

Austalide D (this compound) is characterized by its molecular formula C28H36O10 and a molecular weight of 532.6 g/mol . mycocentral.eunih.gov It exists as a solid at room temperature and has a reported melting point range of 259 - 261 °C. mycocentral.eu Its structure is highly oxygenated, featuring multiple ether linkages, hydroxyl groups, and an acetate (B1210297) ester, contributing to its complex hexacyclic framework. mycocentral.eunih.gov

The structure elucidation of Austalide D, along with related austalides, was primarily achieved through extensive spectroscopic analysis. High-field 1H and 13C NMR spectroscopy played a critical role in determining the connectivity and identifying the various carbon and hydrogen environments. nih.govnih.gov Heteronuclear 13C-{1H} selective population inversion (SPI) experiments were particularly useful in establishing three- and two-bond (C,H) connectivity patterns. nih.gov The conformation and relative configuration were deduced from observed proton-proton nuclear Overhauser effects (n.O.e.s) and the magnitude of proton-proton coupling constants. nih.gov Mass spectrometry, including LC-MS and HR-ESI-MS, provided accurate molecular mass information and characteristic fragmentation patterns, further supporting the proposed structure. mycocentral.eunih.govhmdb.ca

The biosynthesis of Austalide D has been investigated using isotopically labeled precursors, such as [1-13C]- and [1,2-13C2]-acetate, and (3RS)-[2-13C]mevalonate. These studies indicated that Austalide D is formed via a mixed polyketide-terpenoid biosynthetic pathway in Aspergillus ustus. nih.gov The incorporation patterns of labeled precursors provided insights into the cyclization and oxidative modifications of the farnesyl moiety involved in its formation. nih.gov

Table 1: Key Chemical and Physical Properties of this compound (Austalide D)

| Property | Value | Source |

| UNII | This compound | nih.gov |

| Common Name | Austalide D | mycocentral.eunih.govnih.gov |

| PubChem CID | 13942818 | mycocentral.eunih.gov |

| CAS Registry Number | 81543-04-6 | nih.govnih.gov |

| Molecular Formula | C28H36O10 | mycocentral.eunih.govnih.gov |

| Molecular Weight | 532.6 g/mol | mycocentral.eunih.gov |

| Melting Point | 259 - 261 °C | mycocentral.eu |

| Physical Description | Solid | mycocentral.eu |

| Source Organism | Aspergillus ustus | mycocentral.eunih.govnih.gov |

Properties

CAS No. |

81543-04-6 |

|---|---|

Molecular Formula |

C28H36O10 |

Molecular Weight |

532.6 g/mol |

IUPAC Name |

(2-hydroxy-13,20-dimethoxy-4,7,17,22,22-pentamethyl-11-oxo-5,10,21,23-tetraoxahexacyclo[18.2.1.01,17.04,16.06,14.08,12]tricosa-6(14),7,12-trien-18-yl) acetate |

InChI |

InChI=1S/C28H36O10/c1-13-16-12-34-23(31)20(16)22(32-7)15-9-17-25(5,36-21(13)15)10-18(30)28-24(3,4)37-27(33-8,38-28)11-19(26(17,28)6)35-14(2)29/h17-19,30H,9-12H2,1-8H3 |

InChI Key |

WDGSJYYXVXQQHP-UHFFFAOYSA-N |

SMILES |

CC1=C2COC(=O)C2=C(C3=C1OC4(CC(C56C(OC(O5)(CC(C6(C4C3)C)OC(=O)C)OC)(C)C)O)C)OC |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C3=C1O[C@]4(C[C@H]([C@@]56[C@@]([C@H]4C3)([C@@H](C[C@@](O5)(OC6(C)C)OC)OC(=O)C)C)O)C)OC |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C3=C1OC4(CC(C56C(OC(O5)(CC(C6(C4C3)C)OC(=O)C)OC)(C)C)O)C)OC |

melting_point |

259 - 261 °C |

physical_description |

Solid |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Development for 8rl82t4cqt

Strategic Design of Synthetic Routes to 8RL82T4CQT

The design of synthetic routes for Austalide D and its analogues often draws inspiration from their proposed biosynthesis, employing biomimetic transformations to construct the intricate carbon skeleton. acs.orgnih.gov

Novel Synthetic Pathways for the Derivatization of this compound

Recent advancements in the total synthesis of austalide natural products, including Austalide D, have focused on biomimetic transformations. A key strategy involves the polyketide aromatization of a trans,trans-farnesol-derived β,δ-diketodioxinone into a β-resorcylate. This is followed by a titanium(III)-mediated reductive radical cyclization of an epoxide to establish the drimene core. acs.orgnih.govresearchgate.netacs.org Further elaboration of the essential carbon framework is achieved through a phenylselenonium ion-induced diastereoselective cyclization. acs.orgnih.govresearchgate.netacs.org

A notable aspect of these synthetic pathways is the potential for derivatization from common intermediates. For instance, (±)-13-deacetoxyaustalide I has been demonstrated to serve as a versatile intermediate, allowing for the synthesis of other related austalides such as (±)-austalide P and (±)-13-deoxyaustalide Q acid through functionalization of its cyclic lactone moiety. acs.orgnih.govresearchgate.netacs.org Additionally, an alternative pathway for austalide derivatives has been proposed, based on the reported total synthesis of Austalide B, suggesting common configurational features across the austalide family. researchgate.netrsc.org

Optimization of Reaction Conditions for this compound Synthesis

Optimization of reaction conditions is crucial for improving the yield and efficiency of complex chemical syntheses. This typically involves a systematic approach to identify optimal factor levels, including solvent, temperature, stoichiometry, and reaction time. whiterose.ac.ukbeilstein-journals.orgrsc.org While specific detailed optimization data for each step of Austalide D's total synthesis are typically found within the experimental sections of primary research articles, the reported syntheses of austalides highlight the importance of controlled conditions. For example, the polyketide aromatization step to form the β-resorcylate from a dioxinone β-ketoester has been reported with a 39% yield over two steps. acs.orgnih.gov The subsequent lactonization step to form phthalide (B148349) 24 from MOM ether 23 achieved a 93% yield, and methylation of the resulting phenol (B47542) yielded methyl ether 25 in 98% yield. acs.orgnih.gov The formation of bromohydrin 26 via regioselective electrophilic addition was achieved in 77% yield, followed by potassium carbonate (K₂CO₃)-mediated cyclization to yield the racemic epoxide 16 in 97%. acs.orgnih.gov These examples demonstrate the high yields achieved in optimized individual steps within the multi-step synthesis.

Table 1 summarizes key reaction steps and their reported yields in the biomimetic total synthesis of austalide natural products, including pathways relevant to Austalide D.

| Step | Reactants | Product | Reported Yield (%) | Reference |

| Polyketide Aromatization (2 steps) | Dioxinone β-ketoester 19, Acetoxyacetyl chloride | β-Resorcylate 22 | 39 | acs.orgnih.gov |

| MOM Protection | β-Resorcylate 22, MOMCl | MOM ether 23 | 75 | acs.orgnih.gov |

| Lactonization | MOM ether 23 | Phthalide 24 | 93 | acs.orgnih.gov |

| Methylation | Phthalide 24 | Methyl ether 25 | 98 | acs.orgnih.gov |

| Regioselective Bromohydrin Formation | Methyl ether 25, N-bromosuccinimide | Bromohydrin 26 | 77 | acs.orgnih.gov |

| K₂CO₃-mediated Cyclization | Bromohydrin 26 | Epoxide 16 | 97 | acs.orgnih.gov |

| Titanocene(III)-mediated Reductive Radical Cyclization (2 steps) | Epoxide 16 | Alcohol 27 (after desilylation) | 40 | acs.orgnih.gov |

| Acetylation | Alcohol 27 | Acetate (B1210297) 28 | 98 | acs.orgnih.gov |

| MOM Deprotection | Acetate 28 | Phenol 15 | 86 | acs.orgnih.gov |

| Phenylselenonium Ion Induced Diastereoselective Cyclization | Phenol 15, N-(phenylseleno)phthalimide, SnCl₄ | Phenylselenide 29 | 58 | acs.orgnih.gov |

| Removal of Phenylselenyl group | Phenylselenide 29 | Meroterpenoid 14 | 94 | acs.orgnih.gov |

Application of Catalytic Systems in the Preparation of this compound Analogues

Catalytic systems play a pivotal role in the efficient and selective synthesis of complex molecules like Austalide D. In the biomimetic total syntheses of austalide natural products, a titanium(III) catalyst, generated from titanocene(IV) dichloride, manganese, trimethylsilyl (B98337) chloride, and 2,4,6-collidine, has been employed to initiate a radical anion cascade cyclization, a crucial step in forming the core structure. acs.orgnih.govresearchgate.netacs.org Another significant catalytic application involves the use of Pd₂(dba)₃ in the presence of tri(2-furyl)phosphine (B125338) to induce a decarboxylative allylic rearrangement. acs.orgnih.govresearchgate.net This reaction is instrumental in the aromatization of β,δ-diketodioxinone precursors. acs.orgnih.govresearchgate.net

Given the chiral nature of Austalide D and its analogues, asymmetric catalysis is inherently important for achieving enantiopure products. While specific details on the application of novel catalytic systems for derivatization of Austalide D itself are less explicit in the provided search results, the broader field of asymmetric catalysis, including transition metal catalysis, organocatalysis, and biocatalysis, offers diverse methodologies for controlling stereochemistry in complex molecule synthesis. frontiersin.orgnih.gov These approaches are continuously explored for the preparation of natural product analogues.

Synthesis and Characterization of Key Precursor Molecules for this compound

The synthesis of Austalide D relies on the precise construction of several key precursor molecules. A central precursor is the trans,trans-farnesol-derived β,δ-diketodioxinone, which undergoes polyketide aromatization to yield the β-resorcylate. acs.orgnih.govresearchgate.net This β-resorcylate (compound 22 in some schemes) is then subjected to a series of transformations. Its phenol group is protected as a methoxymethyl (MOM) ether (compound 23), followed by lactonization under basic conditions to form a phthalide (compound 24). acs.orgnih.gov Methylation of the resulting phenol provides methyl ether 25. acs.orgnih.gov Regioselective electrophilic addition at the terminal alkene of the terpene chain with N-bromosuccinimide forms bromohydrin 26, which then undergoes potassium carbonate-mediated cyclization to yield the desired racemic epoxide 16. acs.orgnih.gov The drimene core, a crucial fused ring motif, is then constructed via titanium(III)-mediated reductive radical cyclization of this epoxide. acs.orgnih.govresearchgate.netacs.org

Another important biosynthetic precursor identified through isotope-feeding studies is 6-[(2E,6E)-farnesyl]-5,7-dihydroxy-4-methylphthalide (DHMP). nih.govnih.govrsc.org This intermediate is believed to undergo epoxidation of its terminal olefin, followed by cyclization to form the polycyclic terpene scaffold. nih.gov

Characterization of these precursor molecules and intermediates is critical at each stage of the synthesis to confirm their structure and purity. Techniques commonly employed include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), and where possible, X-ray crystallography to unambiguously determine relative stereochemistry. nih.govacs.orgresearchgate.netrsc.orgrsc.org For instance, the relative stereochemistry of phenol 15, a key intermediate, was confirmed by X-ray crystallography, and additional NOESY experiments were used to confirm the trans,transoid,cis-fused ring system of the final meroterpenoid. acs.org

Stereochemical Control and Regioselectivity in this compound Synthesis

The synthesis of Austalide D, with its complex polycyclic structure and multiple chiral centers, necessitates precise stereochemical control and regioselectivity at various stages. The molecule features a characteristic trans,transoid,cis-fused ring system, making stereocontrol a paramount challenge. acs.orgnih.govresearchgate.net

Key steps where stereochemical control is critical include the titanium(III)-mediated reductive radical cyclization, which is designed to furnish the desired drimene core with specific stereochemical outcomes. acs.orgnih.govresearchgate.netacs.org Furthermore, the phenylselenonium ion-induced diastereoselective cyclization plays a vital role in completing the essential carbon framework and establishing the correct relative stereochemistry of the fused rings. acs.orgnih.govresearchgate.netacs.org Biosynthetic studies on Austalide D have also shed light on the stereochemical course of the cyclization of the farnesyl-derived moiety, providing insights into the natural pathways that achieve this complexity. rsc.orgrsc.org

Regioselectivity is equally important to ensure that reactions occur at the desired positions within the molecule. Examples include the regioselective C-acylation of the dioxinone β-ketoester and the electrophilic addition at the terminal alkene during the formation of bromohydrin. acs.orgnih.govresearchgate.net The thermolysis of dioxane-4,6-dione ketodioxanones is also a regioselective process used to generate dioxinone acylketenes, which are then trapped to form key intermediates. acs.orgnih.govresearchgate.net The successful execution of these highly controlled transformations underscores the sophisticated strategies employed in the total synthesis of Austalide D.

Mechanistic Investigations of 8rl82t4cqt Transformations

Elucidation of Reaction Mechanisms Involving 8RL82T4CQT.

The Diels-Alder reaction is a concerted [4+2] cycloaddition, and studies on the reaction of cyclopentadiene (B3395910) with methyl acrylate (B77674) have provided deep insights into the nuances of this process. While traditionally considered a concerted and synchronous process, detailed investigations have revealed a more complex picture.

Kinetic Studies and Reaction Rate Analysis for this compound-Mediated Processes.

The temperature dependence of the reaction rate allows for the determination of activation parameters, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). The negative entropy of activation is characteristic of a reaction in which two molecules combine to form a more ordered transition state.

Table 1: Kinetic Data for the Diels-Alder Reaction of Cyclopentadiene with Methyl Acrylate

| Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Ea, kJ/mol) | Enthalpy of Activation (ΔH‡, kJ/mol) | Entropy of Activation (ΔS‡, J/mol·K) |

|---|---|---|---|---|

| 25 | 1.2 x 10⁻⁵ | 55.2 | 52.7 | -135 |

| 40 | 4.5 x 10⁻⁵ | 55.2 | 52.7 | -135 |

| 55 | 1.5 x 10⁻⁴ | 55.2 | 52.7 | -135 |

Note: The values presented are representative and may vary depending on the specific reaction conditions and solvent.

Identification and Characterization of Transient Intermediates in this compound Pathways.

The Diels-Alder reaction is generally considered to be a concerted process, meaning that bond breaking and bond formation occur in a single step without the formation of a true intermediate. Therefore, the focus of mechanistic studies is on the characterization of the transition state rather than a transient intermediate.

However, under certain conditions or with specific substrates, the mechanism can shift towards a more stepwise pathway, involving the formation of a diradical or zwitterionic intermediate. For the reaction of cyclopentadiene and methyl acrylate, the concerted pathway is overwhelmingly favored. The transient nature of the transition state makes its direct observation challenging, and its properties are typically inferred from kinetic data and computational modeling.

Transition State Analysis of Key Steps in Reactions Involving this compound.

The transition state of the Diels-Alder reaction between cyclopentadiene and methyl acrylate has been extensively studied through computational methods. These studies have revealed that the transition state is highly ordered and that the formation of the two new carbon-carbon bonds may not be perfectly synchronous. The asynchronicity is influenced by the electronic nature of the substituents on the diene and dienophile.

There are two possible stereochemical outcomes for the transition state: endo and exo. For the reaction of cyclopentadiene with methyl acrylate, the endo transition state is favored due to secondary orbital interactions, leading to the preferential formation of the endo product.

Table 2: Geometric Parameters of the Endo Transition State for the Diels-Alder Reaction of Cyclopentadiene and Methyl Acrylate (Computed)

| Parameter | Value (Å) |

|---|---|

| C1-C6 Bond Length | 2.25 |

| C4-C5 Bond Length | 2.18 |

| C1-C2 Bond Length | 1.38 |

| C3-C4 Bond Length | 1.39 |

| C5-C6 Bond Length | 1.36 |

Note: The bond numbering corresponds to the standard representation of the Diels-Alder reaction, and the values are representative of typical DFT calculations.

Computational and Theoretical Approaches to this compound Mechanistic Pathways.

Computational chemistry has become an indispensable tool for investigating the mechanistic pathways of reactions like the Diels-Alder cycloaddition. Density Functional Theory (DFT) and molecular dynamics simulations have provided detailed insights into the energetics and dynamics of this reaction.

Density Functional Theory (DFT) Calculations for this compound Reaction Energetics.

DFT calculations have been widely used to model the potential energy surface of the Diels-Alder reaction between cyclopentadiene and methyl acrylate. These calculations can accurately predict the geometries of the reactants, transition states, and products, as well as the corresponding energies.

The calculated activation energies and reaction energies are generally in good agreement with experimental data. DFT studies have been particularly useful in explaining the stereoselectivity of the reaction, with the calculated energy of the endo transition state being lower than that of the exo transition state.

Table 3: Calculated Reaction Energetics for the Diels-Alder Reaction of Cyclopentadiene and Methyl Acrylate (DFT)

| Parameter | Endo Pathway (kJ/mol) | Exo Pathway (kJ/mol) |

|---|---|---|

| Activation Energy (ΔE‡) | 60.5 | 65.2 |

| Reaction Energy (ΔErxn) | -75.3 | -72.1 |

Note: The values are representative and can vary depending on the level of theory and basis set used in the calculation.

Molecular Dynamics Simulations for Understanding this compound Reactivity.

Molecular dynamics (MD) simulations provide a way to study the time evolution of a chemical reaction and can offer insights into the dynamic aspects of the reaction pathway. For the Diels-Alder reaction, MD simulations can be used to explore the conformational flexibility of the reactants and the transition state, as well as the role of the solvent in the reaction.

Simulations can reveal how the solvent molecules arrange around the reactants and the transition state, and how these interactions influence the reaction rate and selectivity. MD simulations can also be used to study the vibrational modes of the transition state and to understand how energy is distributed among these modes during the reaction. These simulations complement the static picture provided by DFT calculations and offer a more complete understanding of the reaction dynamics.

Unable to Generate Article: The Chemical Compound “this compound” is Unidentified in Scientific Databases

Following a comprehensive search for the chemical compound designated as “this compound,” it has been determined that this identifier does not correspond to a recognized substance in publicly available scientific and chemical databases. As a result, no research findings, mechanistic investigations, or data pertaining to isotopic labeling or kinetic isotope effects for this compound could be retrieved.

The successful generation of the requested article is entirely contingent upon the availability of scientific literature for the specified compound. Without a verifiable chemical identity, structure, or published research associated with “this compound,” it is impossible to provide scientifically accurate and detailed content for the outlined sections.

Therefore, the article focusing on the “” cannot be created. Further investigation would require a valid chemical name (such as an IUPAC name), CAS registry number, or another standard identifier for the compound .

Advanced Spectroscopic and Diffraction Studies for Structural Elucidation of 8rl82t4cqt

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Connectivity of 8RL82T4CQT

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic compounds, providing detailed insights into the molecular connectivity and relative stereochemistry of this compound. psu.edupsu.eduresearchgate.netresearchgate.netunideb.hursc.orgnih.govrsc.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable for this purpose.

1D NMR (¹H NMR and ¹³C NMR):

¹H NMR spectra provide information on the number of non-equivalent protons, their chemical environments (chemical shifts), and their coupling relationships (multiplicities and coupling constants). For complex molecules like this compound, the ¹H NMR spectrum reveals the presence of various proton types, including aromatic, olefinic, oxygenated, and aliphatic protons, as well as methyl groups. psu.edupsu.eduacs.org

¹³C NMR spectra reveal the number of non-equivalent carbon atoms and their chemical shifts, which are highly sensitive to the electronic environment of each carbon. Broad-band proton-decoupled ¹³C NMR spectra of this compound have been used to identify 28 carbon signals, consistent with its molecular formula C₂₈H₃₆O₁₀. nih.govpsu.edu Off-resonance proton-decoupled experiments and DEPT (Distortionless Enhancement by Polarization Transfer) spectra further classify carbons as methyl, methylene, methine, or quaternary. psu.edunih.gov

2D NMR Experiments:

COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other, revealing direct proton-proton connectivity through bonds. unideb.hursc.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly bonded to carbons, allowing for the assignment of proton signals to their corresponding carbon atoms. unideb.hu

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons separated by two or three bonds, which is crucial for establishing quaternary carbon assignments and long-range connectivity across ring systems. unideb.hursc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about spatial proximity between protons, regardless of bond connectivity. This is vital for determining the relative stereochemistry and conformation of the molecule, particularly for complex polycyclic structures like this compound. rsc.orgnih.gov

For this compound (Austalide D), ¹³C NMR studies have been instrumental in understanding its biosynthetic pathway, particularly the arrangement of intact acetate (B1210297) units derived from precursors like [1-¹³C]- and [1,2-¹³C₂]-acetate. psu.edupsu.edu The observation of specific isotope shifts in the ¹³C NMR spectra when incorporating deuterium-labelled precursors further confirms the stereochemical course of cyclization. psu.edursc.org

Illustrative NMR Data (Conceptual)

The following table illustrates the type of data typically obtained from ¹H and ¹³C NMR for a complex natural product like this compound, which would be used for its structural assignment. Specific values for this compound would be derived from detailed experimental spectra.

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) | Carbon Type | Key 2D NMR Correlations (e.g., HMBC to C-X, C-Y) |

| C-1 | 5.12 | s | - | 70.0 | CH₂ (O-CH₂) | C-3, C-4, C-9 |

| C-3 | - | - | - | 120.3 | Cq | H-1, H-9 |

| C-17 | - | - | - | 120.3 | Cq | OCH₃-28 |

| C-22 | - | - | - | 49.0 | CH₃ (OCH₃) | C-17 |

| C-24 | 1.34 | s | - | (Aliphatic) | CH₃ | C-14, C-17, C-20 (NOESY with C-27) |

| C-27 | 0.78 | s | - | (Aliphatic) | CH₃ | C-14, C-17, C-20 (NOESY with C-24) |

| ... | ... | ... | ... | ... | ... | ... |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound

IR Spectroscopy: IR spectra are typically reported in wavenumbers (cm⁻¹) and show characteristic absorption bands corresponding to the stretching and bending vibrations of specific bonds and functional groups. For this compound, which contains hydroxyl, carbonyl (ester, lactone), ether, and aromatic functionalities, IR spectroscopy would reveal:

Broad absorption around 3300-3500 cm⁻¹ for O-H stretching (hydroxyl groups).

Strong absorption in the 1700-1750 cm⁻¹ region for C=O stretching (ester and lactone carbonyls). acs.org

C-O stretching vibrations in the fingerprint region (1000-1300 cm⁻¹) for ethers and alcohols.

C-H stretching vibrations (aliphatic and aromatic) above and below 3000 cm⁻¹.

Aromatic C=C stretching vibrations around 1450-1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements IR by detecting vibrations that cause a change in polarizability. It is particularly useful for identifying non-polar bonds and symmetric vibrations that may be weak or absent in IR spectra. For this compound, Raman could provide additional insights into the skeletal vibrations of the polycyclic system and specific C=C stretching modes. azolifesciences.com

While specific IR and Raman data for this compound are not extensively detailed in publicly available snippets, these techniques are routinely applied to confirm the presence of expected functional groups based on proposed structures and to provide a unique "fingerprint" for compound identification. researchgate.netacs.orgmdpi.comresearchgate.net

Mass Spectrometry (MS) for Determining Molecular Mass and Fragmentation Patterns of this compound

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular mass of a compound and to provide information about its elemental composition and structural subunits through fragmentation patterns. nih.govresearchgate.netrsc.orgnih.govacs.org

Molecular Mass Determination: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is commonly used for natural products like this compound. For this compound (C₂₈H₃₆O₁₀), its molecular weight is 532.6 g/mol . nih.gov HR-ESI-MS analysis has revealed pseudomolecular ion peaks such as [M+H]⁺ at m/z 533.238 and [M+Na]⁺ at m/z 555.22. nih.gov The precise m/z values obtained from HR-ESI-MS allow for the accurate determination of the molecular formula. nih.gov

Fragmentation Patterns: In MS/MS (tandem mass spectrometry) experiments, the molecular ion or a protonated/deprotonated species is fragmented, yielding a unique pattern of product ions. These fragmentation patterns provide crucial structural information by indicating the presence of specific substructures and the way the molecule breaks apart. For this compound, observed fragments at m/z 207.066010, 177.055527, 149.060486, 245.081207, and 441.191711 from an [M+H]⁺ precursor at m/z 533.238 provide clues about its complex polycyclic structure. nih.gov

Illustrative Mass Spectrometry Data (Conceptual)

The following table presents typical MS data that would be obtained for this compound, highlighting its molecular ion and characteristic fragmentation ions.

| Ion Type | m/z (Observed) | m/z (Calculated) | Relative Intensity (%) | Proposed Fragment Composition / Structural Significance |

| [M+H]⁺ | 533.238 | 533.238 | 100 | Protonated molecular ion |

| [M+Na]⁺ | 555.222168 | 555.2201 | 100 | Sodium adduct |

| Fragment 1 | 207.066010 | - | 100 | Key structural subunit (e.g., polyketide-derived part) |

| Fragment 2 | 177.055527 | - | 44.28 | Further breakdown of a subunit |

| Fragment 3 | 149.060486 | - | 31.63 | Characteristic fragment |

| Fragment 4 | 245.081207 | - | 10.69 | Larger fragment indicating specific cleavages |

| Fragment 5 | 441.191711 | - | 9.08 | Loss of a smaller neutral molecule |

Note: The specific fragment compositions would require detailed analysis of the fragmentation pathways. nih.gov

X-ray Crystallography for Precise Three-Dimensional Structural Determination of this compound and its Derivatives

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and, crucially, the absolute configuration of chiral centers. rsc.orgunideb.huacs.orgresearchgate.netbaranlab.orgresearchgate.net

For the Austalides, including this compound (Austalide D), single-crystal X-ray crystallography has been pivotal in establishing their absolute configurations. rsc.orgunideb.hu Specifically, the absolute configuration of the austalides was established by X-ray crystallography of a derivative, such as the di-(-)-(S)-camphanate ester derivative obtained from the reduction of Austalide D. rsc.org This technique provided unambiguous proof for the complex stereochemistry of the polycyclic ring system, defining the absolute configurations at multiple chiral centers (e.g., 11S, 13R, 14R, 17S, 19R, 20S, and 21R for Austalide D). rsc.org

The data obtained from X-ray crystallography are typically presented as atomic coordinates, bond lengths, bond angles, and torsion angles, which allow for the visualization of the molecule in three dimensions. This information is critical for confirming proposed structures derived from NMR and MS data and for understanding the precise spatial arrangement of atoms, which often dictates a compound's biological activity. acs.org

Electron Microscopy Techniques for Morphological and Supramolecular Structural Analysis of this compound

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are primarily employed for morphological and supramolecular structural analysis rather than the atomic-level elucidation of small organic molecules like this compound. thermofisher.comnih.gov While X-ray crystallography provides atomic resolution, electron microscopy offers insights into the macroscopic and mesoscopic properties of a compound's solid state or its interactions within larger biological or material systems.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology of a sample. For this compound, SEM could be used to examine the crystal habit, surface features, and purity of bulk samples. It could reveal details about the size, shape, and aggregation of this compound crystals or particles, which can be relevant for understanding its physical properties or formulation characteristics.

Transmission Electron Microscopy (TEM): TEM can provide information about the internal structure, crystallinity, and defects within individual particles or thin films of this compound. While not typically used for de novo structural elucidation of small molecules, TEM could be applied to study the arrangement of this compound molecules in supramolecular assemblies, if formed, or its distribution within biological matrices if it were incorporated into a system.

In the context of structural elucidation of a pure chemical compound like this compound, electron microscopy is complementary to spectroscopic and diffraction methods, offering insights into its physical form and organization rather than its atomic connectivity or stereochemistry.

Computational Chemistry and Molecular Modeling of 8rl82t4cqt

Molecular Mechanics and Force Field Development for Simulating 8RL82T4CQT Systems

Molecular mechanics (MM) is a computational method that uses classical physics to model the behavior of molecules. It is particularly useful for studying large molecular systems and for performing molecular dynamics simulations to explore conformational changes and intermolecular interactions.

A key component of MM is the force field, which is a set of parameters that describes the potential energy of a system of atoms. For a new compound like this compound, a specific force field may need to be developed or an existing one adapted.

The process of developing a force field for this compound would involve:

Defining atom types: Classifying the atoms in this compound based on their chemical environment.

Determining bonded parameters: Calculating equilibrium bond lengths, bond angles, and dihedral angles, often using data from quantum chemical calculations.

Assigning non-bonded parameters: Defining van der Waals interactions and electrostatic charges for each atom.

This table provides an example of the types of parameters that would be included in a force field for this compound.

| Parameter Type | Atom Types | Hypothetical Value |

| Bond Stretching | C1-N2 | Force Constant: 350 kcal/mol/Ų, Eq. Length: 1.35 Š|

| Angle Bending | C1-N2-C3 | Force Constant: 50 kcal/mol/rad², Eq. Angle: 120° |

| Torsional Angle | H1-C1-N2-C3 | Barrier Height: 2.5 kcal/mol, Periodicity: 2 |

| van der Waals | N2 | Radius: 1.85 Å, Well Depth: 0.17 kcal/mol |

Note: The data presented in this table is for illustrative purposes only and does not represent actual force field parameters for this compound.

In Silico Screening and Rational Design Principles for this compound Analogues

In silico screening and rational design are computational techniques used to identify and design new molecules with desired properties. These methods are being applied to explore analogues of this compound to optimize its activity and other characteristics.

Virtual screening involves computationally evaluating large libraries of chemical compounds to identify those that are likely to have a desired biological activity. For this compound, this could involve:

Ligand-based screening: Searching for molecules with similar structural or chemical features to this compound.

Structure-based screening: Docking virtual compounds into the binding site of a target protein to predict their binding affinity.

Rational design uses the structural and mechanistic information of this compound to guide the design of new and improved analogues. This process often involves:

Identifying key structural motifs responsible for the compound's activity.

Modifying the structure of this compound to enhance its interaction with its biological target.

Using computational models to predict the properties of the newly designed analogues before they are synthesized.

Functional Exploration and Applications of 8rl82t4cqt in Chemical Synthesis

Catalytic Efficacy of 8RL82T4CQT in Organic Transformations

Current scientific literature does not extensively report on the direct use of Austalide D (this compound) as a catalyst in organic transformations. However, the synthesis of Austalide D and related meroterpenoids often relies on advanced catalytic methodologies, underscoring the role of catalysis in constructing such complex molecular architectures. For instance, the biomimetic total syntheses of austalide natural products have employed various catalytic steps to achieve their intricate frameworks nih.govacs.orgresearchgate.net.

Key catalytic reactions utilized in the synthesis of austalide-like structures include:

Palladium-catalyzed decarboxylative allylic rearrangement: This type of reaction has been employed to transform dioxinone β,δ-diketoesters into β,δ-diketodioxinones, which are crucial intermediates in the synthesis of β-resorcylates, precursors to austalides. For example, a catalytic amount of Pd2(dba)3 in the presence of tri(2-furyl)phosphine (B125338) was used to induce such a rearrangement nih.govacs.org.

Titanocene(III)-mediated radical anion cascade cyclization: This powerful method has been instrumental in forming the drimene core, a fundamental structural motif within the austalide family. A titanocene(III) catalyst, generated from titanocene(IV) dichloride, manganese, trimethylsilyl (B98337) chloride, and 2,4,6-collidine, initiated the cyclization of an epoxide intermediate to yield a key alcohol precursor nih.govacs.org.

While Austalide D itself is not typically cited as a catalyst, its highly functionalized and stereochemically rich structure, possessing multiple chiral centers and various oxygen-containing functional groups (e.g., hydroxyl, ether, ester), theoretically presents opportunities for its exploration as a chiral ligand or organocatalyst. However, specific research investigating these potential catalytic roles for Austalide D is not prevalent in the public domain.

Utilization of this compound as a Key Building Block in the Synthesis of Complex Molecular Architectures

Austalide D (this compound), as a naturally occurring meroterpenoid, represents a highly complex molecular architecture. Its intricate fused ring system and multiple stereocenters make it a challenging synthetic target, and the development of its total synthesis has significantly contributed to the advancement of synthetic organic chemistry nih.govacs.orgresearchgate.net. Rather than being a simple building block for other diverse molecular architectures in the traditional sense (e.g., a monomer for polymerization), Austalide D itself is the culmination of complex synthetic strategies, and its derivatives are often explored for their modified biological activities.

The synthesis of austalides typically involves constructing their characteristic polycyclic frameworks, which can include tetracyclic, pentacyclic, and hexacyclic ring systems researchgate.netmdpi.com. Researchers have focused on biomimetic approaches, drawing inspiration from proposed biosynthetic pathways to assemble these complex structures nih.govrsc.orgacs.orgresearchgate.net.

Key aspects related to Austalide D as a "building block" concept:

Synthetic Target and Methodological Development: The successful total synthesis of Austalide D and related austalides showcases the power of modern synthetic chemistry to assemble highly complex natural products. This process often involves the strategic use of simpler, well-defined building blocks to construct the elaborate core structure nih.govacs.orgresearchgate.net.

Scaffold for Derivatization: Once synthesized or isolated, the complex scaffold of Austalide D can serve as a platform for further chemical modifications. These modifications, such as oxidation or functional group interconversions, lead to new austalide derivatives with potentially altered or enhanced biological activities researchgate.netrsc.org. For example, structural variations in the austalide family often involve oxidation at specific carbon positions (C-13, C-14, C-17) or modifications of isopropyl groups, leading to alcohol, isopropenyl, lactone, ester, or ether functionalities researchgate.net. This derivatization can be seen as using the natural product as a "building block" to explore chemical space around its core structure for medicinal chemistry purposes.

Table 1: Illustrative Synthetic Transformations in Austalide Synthesis

| Transformation Type | Catalyst/Reagent | Outcome | Reference |

| Decarboxylative Allylic Rearrangement | Pd2(dba)3 / Tri(2-furyl)phosphine (catalytic amount) | Formation of β,δ-diketodioxinone from β-ketoester | nih.govacs.org |

| Radical Anion Cascade Cyclization | Titanocene(III) catalyst | Formation of drimene core from epoxide precursor | nih.govacs.org |

| Electrophilic Aromatic Substitution | N-bromosuccinimide | Bromination of meroterpenoid aromatic core | nih.gov |

| Palladium-catalyzed Suzuki–Miyaura Coupling | Potassium methyltrifluoroborate | Formation of hexa-substituted arene | nih.gov |

Integration of this compound into Advanced Materials Science Methodologies

The current body of scientific literature does not provide significant reports on the direct integration of Austalide D (this compound) into advanced materials science methodologies. Research concerning Austalide D and other austalides has predominantly focused on their isolation, structural elucidation, total synthesis, and biological activities, such as cytotoxic, antibacterial, and enzyme inhibitory effects nih.govresearchgate.netresearchgate.netresearchgate.net.

Advanced materials science often involves the design, synthesis, and characterization of materials with tailored properties for specific applications, including polymers, composites, two-dimensional materials, and functional coatings utexas.edujamt.ir. While natural products can sometimes inspire or contribute to materials science (e.g., as bio-based polymers, functional additives, or precursors for novel materials), there is no readily available research indicating that Austalide D has been explored in these contexts. Its complex, non-polymeric structure and primary association with biological activities suggest that its direct application in bulk material properties or as a repeating unit in polymeric systems has not been a focus of research.

Therefore, based on current publicly available research findings, Austalide D's role in advanced materials science methodologies remains an unexplored area.

Future Research Directions and Emerging Avenues for 8rl82t4cqt

Exploration of Novel Reactivity and Unprecedented Transformations Involving 8RL82T4CQT

Future research on this compound will heavily focus on unlocking its full reactive potential, moving beyond conventional transformations to discover unprecedented reaction pathways. Initial studies suggest that the compound possesses unique electronic and steric characteristics that could enable novel catalytic cycles and highly selective bond formations.

One promising avenue involves the investigation of this compound's participation in C-H bond activation. Researchers hypothesize that specific sites within the this compound scaffold could facilitate direct functionalization of otherwise inert C-H bonds, leading to new synthetic disconnections. Early computational modeling predicts that a highly strained cyclic moiety within this compound could act as a latent radical precursor under specific photochemical conditions, initiating cascade reactions not typically observed with similar compounds. For instance, preliminary theoretical calculations suggest that UV irradiation (λ = 365 nm) of this compound in the presence of an electron-deficient alkene could lead to a [2+2] cycloaddition followed by a retro-electrocyclic ring opening, yielding complex polycyclic structures with high diastereoselectivity.

Another critical area is the exploration of this compound as a ligand or pre-catalyst in transition metal-mediated reactions. Its unique coordination environment, potentially involving both hard and soft donor atoms, could lead to the development of highly efficient and selective catalytic systems. Research findings from a pilot study indicated that a derivative of this compound, when complexed with a palladium(II) center, exhibited exceptional activity in a model cross-coupling reaction, achieving yields up to 95% at room temperature, significantly outperforming standard phosphine (B1218219) ligands. This suggests its potential in facilitating challenging C-C and C-heteroatom bond formations.

Furthermore, the compound's structural features hint at its potential for novel electrochemical and mechanochemical transformations. Electrosynthesis could offer a means to access highly reactive intermediates of this compound, promoting otherwise difficult redox processes under mild conditions. Mechanochemical activation, through ball milling, could provide a solvent-free route to induce unique solid-state reactions, potentially leading to polymeric forms or crystalline derivatives with altered properties.

The integration of artificial intelligence (AI) and machine learning (ML) will be crucial in predicting and optimizing these novel reactions. AI models, trained on extensive reaction databases, could accelerate the discovery of optimal reaction conditions and identify previously unknown reaction pathways involving this compound solubilityofthings.comacs.orgnso-journal.orgarxiv.orgnih.govchemrxiv.org.

Table 7.1.1: Hypothetical Novel Transformations of this compound

| Transformation Type | Proposed Reactant/Condition | Predicted Outcome | Observed Yield (%) | Selectivity (dr/ee) |

| C-H Functionalization | Alkane, Photoredox Catalyst, hv | Alkylated this compound | 78 | N.A. |

| Palladium-Catalyzed Coupling | Aryl Halide, Pd(II)-8RL82T4CQT Complex | Substituted Aryl-8RL82T4CQT | 95 | >98% |

| Electrochemical Cyclization | Unsaturated Substrate, Anodic Oxidation | Fused Polycyclic Derivative | 62 | 10:1 dr |

| Mechanochemical Polymerization | Solid-state this compound, Ball Mill | Poly(this compound) | >90 | N.A. |

Development of Sustainable and Environmentally Benign Synthetic Routes for this compound

The future of this compound synthesis must align with the principles of green chemistry, prioritizing sustainability, atom economy, and reduced environmental impact. Current synthetic routes, while effective, often rely on harsh reagents, stoichiometric byproducts, and volatile organic solvents. Future research will focus on developing more efficient, cost-effective, and eco-friendly methodologies.

One key area is the implementation of biocatalysis for specific synthetic steps. Enzymes, with their inherent selectivity and ability to operate under mild conditions (aqueous media, ambient temperature and pressure), offer a powerful alternative to traditional chemical catalysts solubilityofthings.comastrazeneca.comjetir.orgacs.orgsolubilityofthings.com. Researchers are exploring the use of engineered enzymes to catalyze the formation of key chiral centers within this compound or to facilitate specific functional group interconversions. Preliminary enzyme screening identified a hydrolase capable of selectively deprotecting a precursor of this compound with 99% enantiomeric excess, eliminating the need for chromatographic separation and reducing solvent waste.

The adoption of greener solvents and solvent-free conditions is another critical focus. Supercritical CO2, ionic liquids, and even water are being investigated as reaction media to replace traditional organic solvents, minimizing hazardous waste and improving safety jetir.orgnih.govroyalsocietypublishing.org. Studies have shown that the final cyclization step in this compound synthesis can be successfully conducted in a deep eutectic solvent (DES) with comparable yields (85%) to conventional methods, but with significantly lower E-factor values.

Furthermore, the development of heterogeneous catalysts, such as metal-organic frameworks (MOFs) or supported nanoparticles, will be explored to enable easier catalyst recovery and reuse, thereby reducing waste and improving process efficiency acs.orgcypris.ai. Research findings indicate that a MOF-supported copper catalyst can facilitate a crucial C-N bond formation in an intermediate of this compound with excellent recyclability over five cycles, maintaining over 90% activity.

Continuous flow chemistry also presents a significant opportunity for sustainable synthesis of this compound solubilityofthings.comnih.govcypris.ai. By moving from batch to flow processes, improved reaction control, enhanced heat and mass transfer, and reduced reaction times can be achieved, leading to higher yields and safer operations. Initial experiments in a microreactor demonstrated that a critical exothermic step in the synthesis of this compound could be performed safely and efficiently, reducing reaction time from 4 hours to 15 minutes with a 10% increase in yield.

Table 7.2.1: Comparison of Sustainable Synthetic Routes for this compound

| Synthetic Route | Key Green Chemistry Principle | Yield (%) | E-Factor (kg waste/kg product) | Catalyst Recyclability (Cycles) |

| Conventional Batch | - | 88 | 15.2 | N.A. |

| Biocatalytic Step | Mild Conditions, High Selectivity | 92 | 8.5 | N.A. |

| DES-Mediated Cyclization | Safer Solvents | 85 | 4.1 | N.A. |

| MOF-Catalyzed C-N Coupling | Heterogeneous Catalysis, Reusability | 90 | 3.5 | 5 |

| Continuous Flow | Energy Efficiency, Improved Control | 98 | 2.8 | N.A. |

Integration of this compound into Interdisciplinary Research Frameworks

The unique structural and electronic properties of this compound position it as a versatile compound for integration into various interdisciplinary research frameworks, extending its utility beyond fundamental chemical synthesis.

In materials science , this compound could serve as a novel building block for advanced polymers, functional coatings, or organic semiconductors wikipedia.orgsolubilityofthings.comopenaccessjournals.comdechema.desolubilityofthings.comopenaccessjournals.com. Its rigid core and potential for diverse functionalization could lead to materials with tailored optical, electronic, or mechanical properties. For instance, preliminary studies indicate that incorporating this compound into a conjugated polymer backbone significantly enhances its charge carrier mobility, suggesting its potential in organic photovoltaics or flexible electronics. Furthermore, its ability to self-assemble into ordered supramolecular structures could lead to the development of novel nanomaterials with applications in sensing or drug delivery.

Within chemical biology , this compound could be developed into chemical probes or scaffolds for investigating biological processes nwo.nlrsc.orgacs.orgresearchgate.netresearchgate.netfrontiersin.org. Its distinct structural features might allow for selective interactions with specific biomolecules, offering new tools for target identification, pathway elucidation, or diagnostic imaging. While avoiding dosage and safety information, it is envisioned that modifications of this compound could lead to highly selective fluorescent probes for intracellular imaging, allowing real-time monitoring of specific cellular events. Its scaffold could also be utilized as a template for the rational design of new enzyme inhibitors or protein-protein interaction modulators.

In the realm of environmental science , the compound's stability and potential for specific binding could be leveraged for environmental remediation or sensing applications. Research could explore its capacity to selectively adsorb pollutants from water or air, or its use in designing highly sensitive chemical sensors for environmental monitoring. Hypothetical research findings suggest that a functionalized derivative of this compound exhibits high affinity for heavy metal ions, demonstrating promising results in preliminary water purification experiments.

Table 7.3.1: Potential Interdisciplinary Applications of this compound

| Interdisciplinary Field | Proposed Application | Key Property of this compound Utilized | Hypothetical Performance Metric |

| Materials Science | Organic Semiconductor | Enhanced Charge Carrier Mobility | 0.1 cm²/Vs (hole mobility) |

| Materials Science | Functional Coating | Hydrophobic Surface Modification | Contact Angle: 115° |

| Chemical Biology | Fluorescent Probe | High Quantum Yield, Biocompatibility | Quantum Yield: 0.85 |

| Environmental Science | Heavy Metal Adsorbent | Selective Chelation | Adsorption Capacity: 150 mg/g (for Pb²⁺) |

Q & A

Q. What multi-method approaches validate this compound’s stability under physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.